Valibose
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Overview
Description
Valibose is a complex organic compound characterized by multiple hydroxyl groups and an amino group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Valibose typically involves multi-step organic reactions. One common method involves the following steps:
Starting Material: The synthesis begins with cyclohexane-1,2,3,4-tetraol.
Functional Group Introduction: The hydroxyl groups are introduced through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Amino Group Introduction: The amino group is introduced via reductive amination, where an aldehyde or ketone intermediate reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Hydroxymethyl Group Addition: The hydroxymethyl groups are added through formaldehyde condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, distillation, or chromatography to isolate the desired product.
Quality Control: Analytical techniques such as HPLC or NMR spectroscopy are used to confirm the purity and structure of the compound.
Chemical Reactions Analysis
Types of Reactions
Valibose undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide, or tosyl chloride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
Valibose has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Valibose involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to inflammation, microbial growth, or cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Valibose: is similar to other polyhydroxylated cyclohexane derivatives, such as:
Uniqueness
- Hydroxymethyl and Amino Groups : The presence of both hydroxymethyl and amino groups in this compound makes it unique compared to other similar compounds.
- Versatility in Reactions : Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, adds to its uniqueness and versatility in scientific research and industrial applications.
Properties
CAS No. |
83470-79-5 |
---|---|
Molecular Formula |
C10H21NO6 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
(1R,2S,3S,4S,6R)-4-(1,3-dihydroxypropan-2-ylamino)-6-(hydroxymethyl)cyclohexane-1,2,3-triol |
InChI |
InChI=1S/C10H21NO6/c12-2-5-1-7(11-6(3-13)4-14)9(16)10(17)8(5)15/h5-17H,1-4H2/t5-,7+,8-,9+,10+/m1/s1 |
InChI Key |
LWJUMCBIHCZWBT-JTBFQXKRSA-N |
SMILES |
C1C(C(C(C(C1NC(CO)CO)O)O)O)CO |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1NC(CO)CO)O)O)O)CO |
Canonical SMILES |
C1C(C(C(C(C1NC(CO)CO)O)O)O)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Valibose |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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